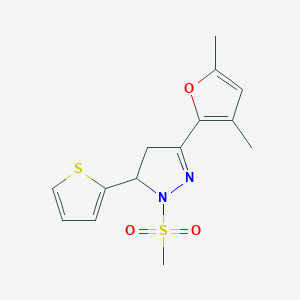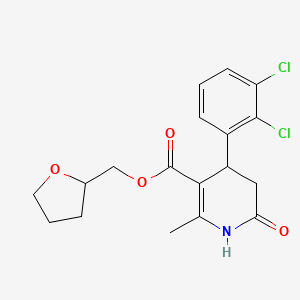
tetrahydro-2-furanylmethyl 4-(2,3-dichlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate
説明
Synthesis Analysis
An eco-friendly methodology for the synthesis of similar heterocyclic compounds has been described, utilizing microwave-accelerated reactions to enhance efficiency and environmental sustainability. This approach is noted for its moderate to higher yields, reduction or elimination of solvent use, and simplification of work-up procedures, which are advantageous over classical heating methods (H. Rodríguez et al., 2011).
Molecular Structure Analysis
Crystal structure analysis provides insights into the molecular architecture of similar compounds. For instance, the crystal structure of ethyl 3-(4-chlorophenyl)-3,4-dihydro-6- methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate has been elucidated, revealing monoclinic space group characteristics and specific unit-cell parameters, which help in understanding the spatial arrangement and potential reactivity of these molecules (Hu Yang, 2009).
Chemical Reactions and Properties
Unexpected dimerization reactions under acidic conditions have been observed in derivatives of the furanyl and pyridine groups, leading to novel compounds. These reactions highlight the complexity and the reactive nature of these heterocycles under various chemical conditions (S. Shiotani et al., 1986).
Physical Properties Analysis
The physical properties of heterocyclic compounds, including 1,4-dihydropyridines, can significantly influence their chemical reactivity and biological activity. The synthesis and crystal structure determination of related compounds provide valuable data on their physical characteristics, such as crystal system, space group, and unit-cell dimensions, which are essential for the design and development of new materials with specific properties (D. Shi et al., 2007).
Chemical Properties Analysis
The chemical properties of these compounds are closely related to their structure and reactivity. For example, the synthesis and characterization of novel derivatives show the versatility of the 1,4-dihydropyridine scaffold in organic synthesis, acting as a hydrogen transfer reagent and facilitating the generation of new molecules through derivatization processes (Carlotta Borgarelli et al., 2022).
特性
IUPAC Name |
oxolan-2-ylmethyl 4-(2,3-dichlorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2NO4/c1-10-16(18(23)25-9-11-4-3-7-24-11)13(8-15(22)21-10)12-5-2-6-14(19)17(12)20/h2,5-6,11,13H,3-4,7-9H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHHGYLSKSJRLCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CC(=O)N1)C2=C(C(=CC=C2)Cl)Cl)C(=O)OCC3CCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrahydrofuran-2-ylmethyl 4-(2,3-dichlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(methylsulfonyl)(phenyl)amino]-N-[2-(4-morpholinyl)ethyl]butanamide](/img/structure/B4540779.png)
![N-{2-[(4-chlorobenzyl)oxy]benzyl}propan-2-amine hydrochloride](/img/structure/B4540786.png)
![2-{[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-iodo-2,6-dimethylphenyl)acetamide](/img/structure/B4540790.png)
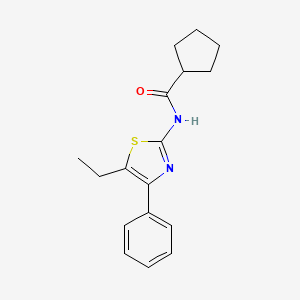
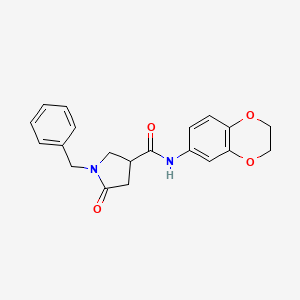
![N-[4-(acetylamino)phenyl]-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4540817.png)
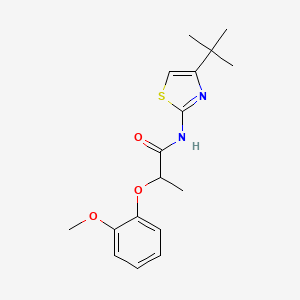
![methyl 2-({[(4-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]acetyl}amino)benzoate](/img/structure/B4540836.png)
![N-(4-bromo-2-fluorophenyl)-1-butyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4540851.png)
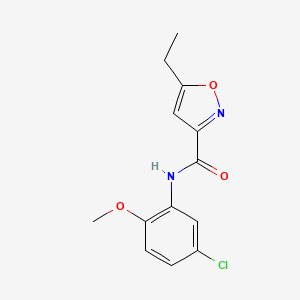
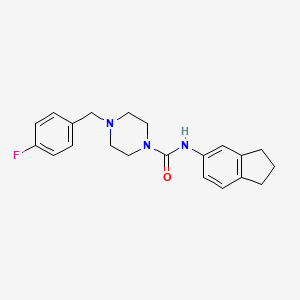
![1-(4-chlorobenzyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine hydrochloride](/img/structure/B4540873.png)

